4-Chloro-2-methoxy-3-pyridinamine
CAS No.: 934180-49-1
Cat. No.: VC7926822
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934180-49-1 |
|---|---|
| Molecular Formula | C6H7ClN2O |
| Molecular Weight | 158.58 g/mol |
| IUPAC Name | 4-chloro-2-methoxypyridin-3-amine |
| Standard InChI | InChI=1S/C6H7ClN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 |
| Standard InChI Key | FDXOBZYYZRKVDK-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC(=C1N)Cl |
| Canonical SMILES | COC1=NC=CC(=C1N)Cl |
Introduction
Nomenclature and Structural Features
The systematic IUPAC name 4-chloro-2-methoxy-3-pyridinamine denotes a pyridine ring substituted with chlorine at position 4, methoxy (-OCH₃) at position 2, and an amine (-NH₂) at position 3 (Figure 1). This arrangement places electron-donating (methoxy) and electron-withdrawing (chlorine) groups in proximity, potentially influencing reactivity and intermolecular interactions .
Table 1: Comparative Structural Data for Related Chlorinated Methoxypyridines
The absence of direct experimental data for 4-chloro-2-methoxy-3-pyridinamine necessitates reliance on computational predictions. Density functional theory (DFT) calculations suggest a planar pyridine ring with bond angles and lengths consistent with aromatic systems. The amine group’s lone pair may participate in resonance, slightly altering electron density across the ring .
Synthetic Pathways and Reactivity
While no explicit synthesis for 4-chloro-2-methoxy-3-pyridinamine is documented, analogous compounds provide methodological clues. For example, 4-chloro-3-methoxy-2-methylpyridine is synthesized via nucleophilic substitution or catalytic coupling reactions . A plausible route for the target compound could involve:
-
Amination of 4-chloro-2-methoxy-3-nitropyridine: Reduction of a nitro group to an amine using hydrogenation or catalytic transfer hydrogenation .
-
Methoxy Introduction via Ullmann Coupling: Reaction of 4-chloro-3-amino-2-iodopyridine with methanol in the presence of a copper catalyst .
Key Challenges:
-
Regioselective amination without disturbing the chloro or methoxy groups.
-
Avoiding over-reduction or side reactions at elevated temperatures .
Physicochemical Properties
Predicted Properties (via QSAR Models):
-
Boiling Point: ~206°C (similar to 4-chloro-3-methoxy-2-methylpyridine) .
-
Density: 1.16–1.20 g/cm³ (aligned with chlorinated pyridines) .
-
Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to amine and methoxy groups; low in water (logP ≈ 2.05) .
Spectroscopic Characteristics:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume